molecular formula C36H31P B14891727 (1R)-[1,1'-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphine

(1R)-[1,1'-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphine

Cat. No.: B14891727
M. Wt: 494.6 g/mol
InChI Key: FFRNGIWZRXFPDR-UHFFFAOYSA-N
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Description

(11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane is a chiral phosphine ligand widely used in asymmetric synthesis. Its unique structure, featuring a binaphthyl backbone and two 3,5-dimethylphenyl groups attached to a phosphorus atom, makes it an effective catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane typically involves the following steps:

    Preparation of the Binaphthyl Backbone: The binaphthyl backbone is synthesized through a coupling reaction of 2-naphthol derivatives.

    Phosphination: The binaphthyl backbone is then reacted with chlorodiphenylphosphine in the presence of a base, such as triethylamine, to introduce the phosphorus atom.

    Substitution: Finally, the diphenyl groups are substituted with 3,5-dimethylphenyl groups using a Grignard reagent or a similar organometallic reagent.

Industrial Production Methods

In industrial settings, the production of (11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane undergoes various types of reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form phosphine hydrides.

    Substitution: The phenyl groups can be substituted with other aryl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Organometallic reagents like Grignard reagents or organolithium compounds are employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

(11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane is extensively used in scientific research, particularly in:

    Asymmetric Catalysis: It serves as a chiral ligand in asymmetric hydrogenation, hydroformylation, and other catalytic processes.

    Organic Synthesis: The compound is used to synthesize complex organic molecules with high enantioselectivity.

    Medicinal Chemistry: It is employed in the synthesis of chiral drugs and pharmaceuticals.

    Material Science: The compound is used in the preparation of chiral materials and polymers.

Mechanism of Action

The mechanism of action of (11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes facilitate various catalytic reactions by providing a chiral environment that promotes enantioselective transformations. The binaphthyl backbone and the 3,5-dimethylphenyl groups play crucial roles in stabilizing the metal-ligand complex and enhancing its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl.

    (S)-BINAP: (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl.

    ®-SEGPHOS: ®-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole.

Uniqueness

(11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane is unique due to its specific substitution pattern on the phenyl groups, which provides distinct steric and electronic properties. This uniqueness allows it to exhibit different catalytic behaviors compared to other similar compounds, making it a valuable ligand in asymmetric synthesis.

Properties

IUPAC Name

bis(3,5-dimethylphenyl)-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H31P/c1-24-18-25(2)21-30(20-24)37(31-22-26(3)19-27(4)23-31)35-17-16-29-11-6-8-14-33(29)36(35)34-15-9-12-28-10-5-7-13-32(28)34/h5-23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRNGIWZRXFPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=CC=CC5=CC=CC=C54)C6=CC(=CC(=C6)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H31P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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